

Quinolin-2-ylboronic acid structure

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Compound of Interest

Compound Name: *Quinolin-2-ylboronic acid*

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An In-Depth Technical Guide to **Quinolin-2-ylboronic Acid**: Synthesis, Properties, and Applications in Drug Discovery

Abstract

Quinolin-2-ylboronic acid is a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. Its utility as a coupling partner in palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, provides a robust and efficient pathway for the synthesis of 2-substituted quinoline derivatives. These derivatives are core scaffolds in numerous biologically active compounds and approved pharmaceuticals. This technical guide details the structure, physicochemical properties, and key synthetic applications of **quinolin-2-ylboronic acid**, providing comprehensive experimental protocols and data to serve as a practical resource for its application in advanced organic synthesis and drug discovery.

Core Structure and Physicochemical Properties

Quinolin-2-ylboronic acid is an organoboron compound featuring a boronic acid group ($-\text{B}(\text{OH})_2$) substituted at the 2-position of a quinoline ring. This specific arrangement makes it an ideal reagent for introducing the quinoline moiety into more complex molecular architectures.

Data Presentation: Chemical and Physical Properties

The fundamental properties of **quinolin-2-ylboronic acid** are summarized in the table below, providing essential data for experimental planning and safety considerations.

Property	Value	Source(s)
CAS Number	745784-12-7	[1]
Molecular Formula	C ₉ H ₈ BNO ₂	[1]
Molecular Weight	172.98 g/mol	[1]
Appearance	Solid	
Purity	Typically ≥98%	
Density	1.289 g/cm ³	[1]
Boiling Point	400.261 °C at 760 mmHg	[1]
Flash Point	195.871 °C	[1]
InChI Key	DWHCQRBWSBKHMI- UHFFFAOYSA-N	
Storage	Inert atmosphere, store in freezer, under -20°C	

Spectroscopic Data

Characterization of **quinolin-2-ylboronic acid** is typically performed using standard spectroscopic methods. While raw spectral data is instrument-dependent, ¹H NMR, ¹³C NMR, and Mass Spectrometry data are commonly available from commercial suppliers to confirm structural integrity.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Synthesis and Experimental Protocols

The primary application of **quinolin-2-ylboronic acid** is in carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is the most prominent example, valued for its mild conditions and high functional group tolerance.[\[4\]](#)[\[5\]](#)[\[6\]](#)

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of **quinolin-2-ylboronic acid** with various aryl or heteroaryl halides. Optimization may be required for specific substrates.

Materials:

- **Quinolin-2-ylboronic acid** (1.2 equivalents)
- Aryl or heteroaryl halide (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 2 mol%)
- Phosphine ligand (e.g., SPhos, 4 mol%)
- Base (e.g., K_3PO_4 , 2.0 equivalents)
- Anhydrous solvent (e.g., Dioxane/water mixture)

Procedure:

- Reaction Setup: To an oven-dried Schlenk tube, add the **quinolin-2-ylboronic acid**, the aryl/heteroaryl halide, the palladium catalyst, and the phosphine ligand.
- Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
- Reagent Addition: Under a positive pressure of inert gas, add the base followed by the anhydrous solvent.
- Reaction: Place the reaction mixture in a pre-heated oil bath (typically 80-110 °C) and stir for 4-24 hours.
- Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.^[7]

Microwave-Assisted Suzuki-Miyaura Protocol

For accelerated reaction times, microwave synthesis offers a highly efficient alternative.

Procedure:

- Reaction Setup: In a microwave-safe vial, combine **quinolin-2-ylboronic acid** (1.5 eq.), the aryl/heteroaryl halide (1.0 eq.), a suitable palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%), and a base (e.g., K_2CO_3 , 2.0 eq.).
- Solvent Addition: Add a degassed solvent mixture, such as Dioxane/water (4:1).
- Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 15-60 minutes.
- Work-up and Purification: Follow the work-up and purification steps as described in the general protocol.^[7]

Representative Suzuki-Miyaura Coupling Data

The following table, adapted from analogous couplings, illustrates the expected yields for the reaction of a heteroarylboronic acid with various aryl halides.

Entry	Aryl Halide	Product	Expected Yield (%)
1	4-Bromoanisole	2-(4-methoxyphenyl)quinoline	75-85
2	1-Bromo-4-(trifluoromethyl)benzene	2-(4-(trifluoromethyl)phenyl)quinoline	70-80
3	3-Bromopyridine	2-(pyridin-3-yl)quinoline	65-75

Note: Data is representative and based on analogous heteroarylboronic acid couplings. Yields are dependent on specific substrate and reaction condition optimization.^[7]

Applications in Drug Discovery and Medicinal Chemistry

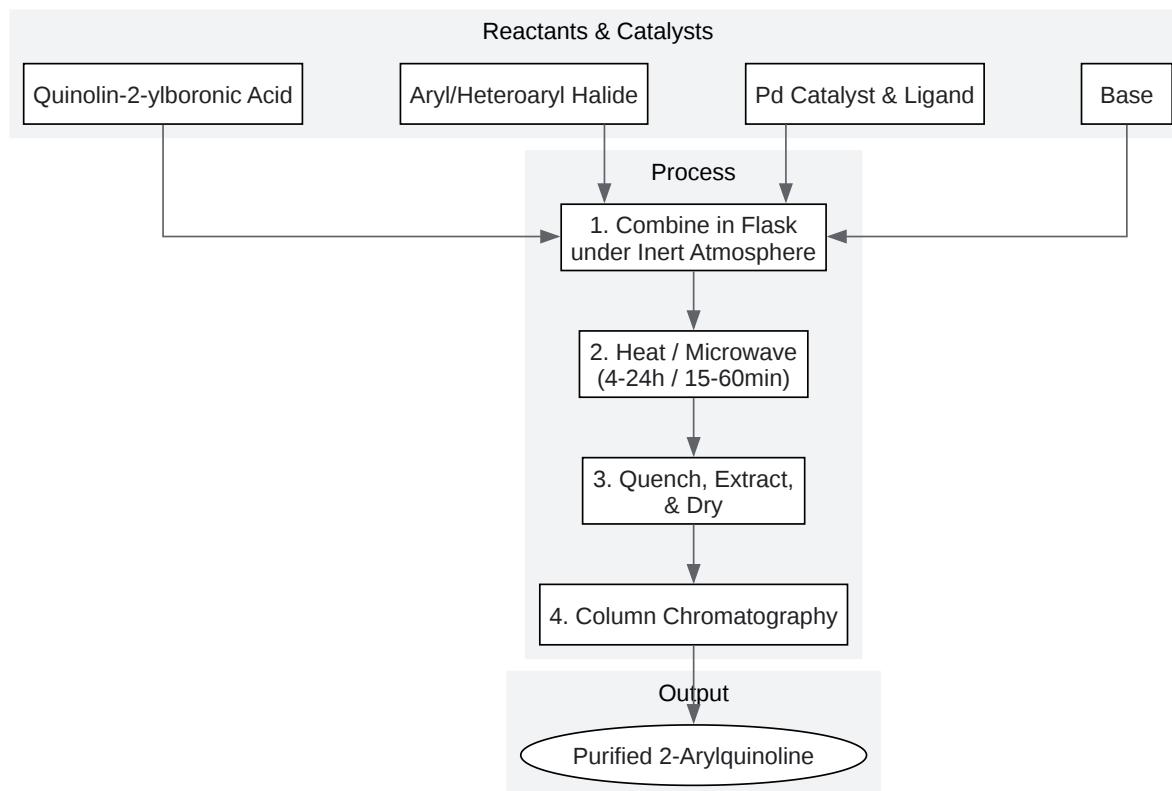
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents. The ability to easily synthesize diverse libraries of 2-substituted quinolines via **quinolin-2-ylboronic acid** is a cornerstone of modern drug discovery efforts.^{[8][9]}

Role as a Kinase Inhibitor Scaffold

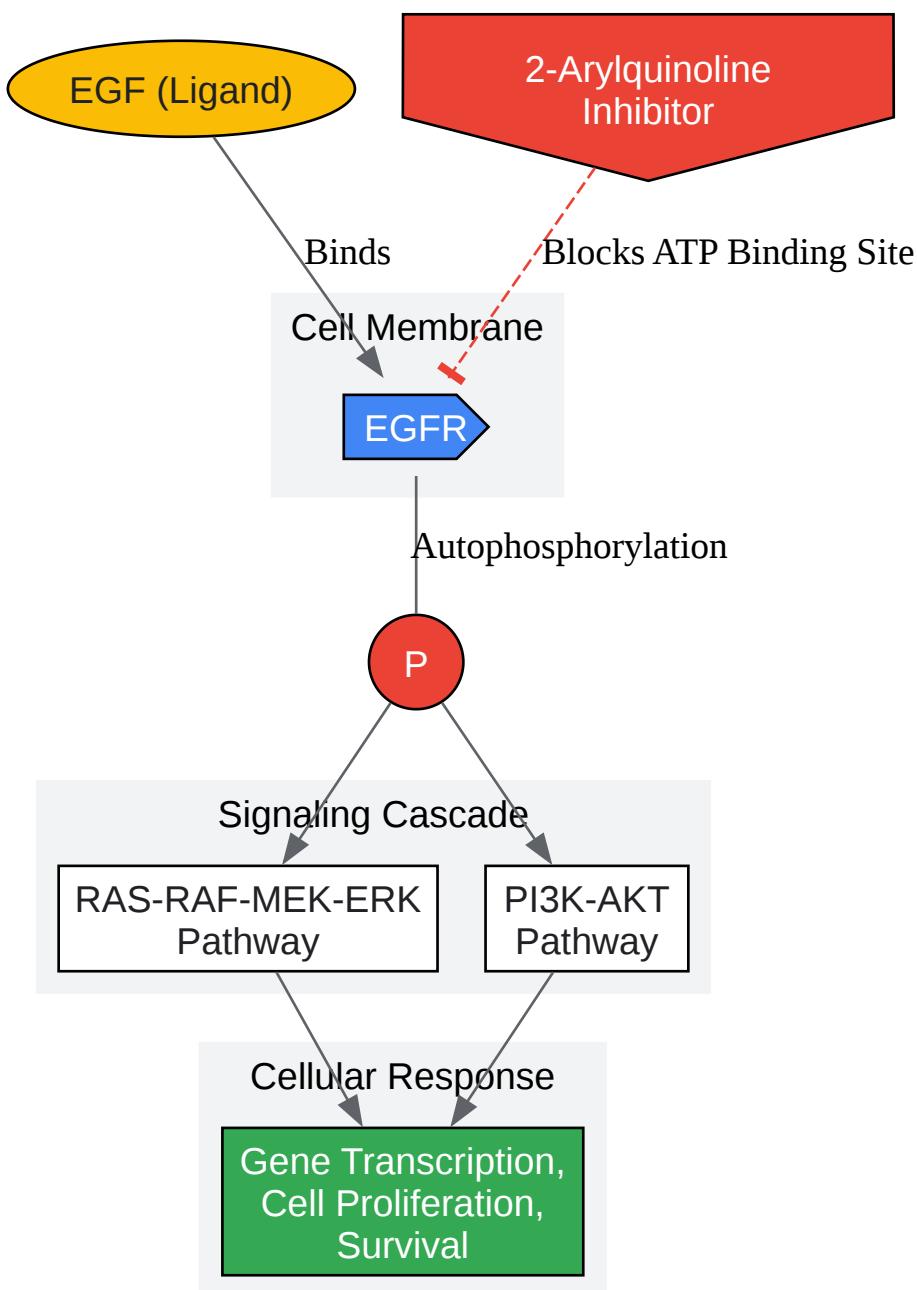
Many kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), feature a quinoline or structurally similar quinazoline core.^{[8][10]} These compounds act as competitive inhibitors by mimicking the adenine ring of ATP, binding to the enzyme's active site and blocking the signaling pathway responsible for cell proliferation. The 2-aryl substituent plays a crucial role in modulating potency and selectivity. The Suzuki-Miyaura coupling with **quinolin-2-ylboronic acid** is a key strategy for exploring the structure-activity relationship (SAR) at this position to develop next-generation inhibitors.^[8]

Mandatory Visualizations Experimental and Logical Workflows

The following diagrams illustrate key processes and relationships involving **quinolin-2-ylboronic acid**.

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Caption: Workflow for Suzuki-Miyaura Cross-Coupling.



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Caption: Inhibition of the EGFR Signaling Pathway.

Conclusion

Quinolin-2-ylboronic acid is an invaluable reagent for synthetic and medicinal chemists. Its robust application in Suzuki-Miyaura cross-coupling reactions provides a streamlined and versatile method for accessing a wide array of 2-arylquinoline derivatives. The prevalence of

the quinoline scaffold in pharmacologically active agents, particularly kinase inhibitors, ensures that **quinolin-2-ylboronic acid** will remain a compound of high interest for future research and development in the pharmaceutical industry. The protocols and data presented herein serve as a foundational guide for its effective utilization in the laboratory.

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